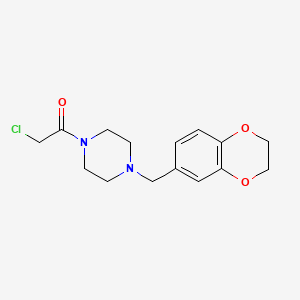![molecular formula C9H16N2OS B13321636 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Métodos De Preparación
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar compounds to 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
4-[1-(1,3-thiazol-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C9H16N2OS/c1-7(12)3-4-10-8(2)9-11-5-6-13-9/h5-8,10,12H,3-4H2,1-2H3 |
Clave InChI |
FWJHBFQLQKNNIG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC(C)C1=NC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)


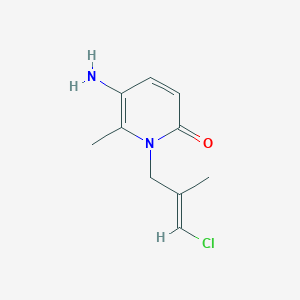
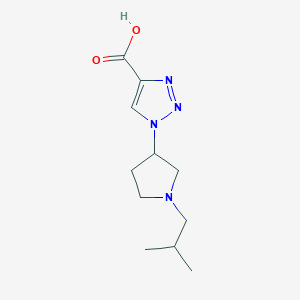
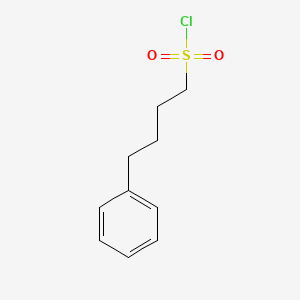
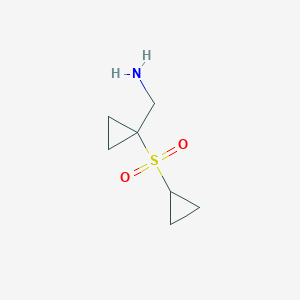
![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
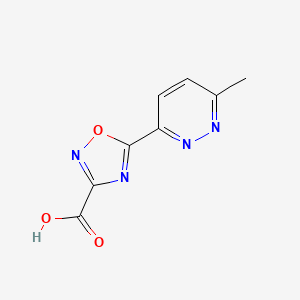
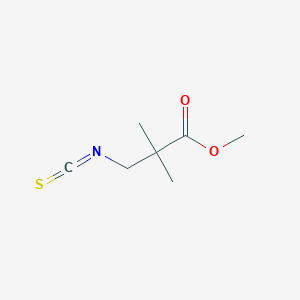
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
